Aqueous Solubility Enhancement: Alclofenac Lysinate vs. Alclofenac Free Acid
Alclofenac lysinate exhibits water solubility sufficient for intravenous and intramuscular administration, whereas the parent alclofenac free acid is insoluble in aqueous media and cannot be administered via the parenteral route [1]. The sodium salt of alclofenac is water-soluble but is poorly tolerated, while the methylglucamine and monoethanolamine salts are unstable in solution [1]. The arginine salt, though crystalline, is only sparingly water-soluble [1]. Alclofenac lysinate was therefore developed as the only salt form combining adequate aqueous solubility with acceptable tolerability for parenteral use [1].
| Evidence Dimension | Aqueous solubility for parenteral administration feasibility |
|---|---|
| Target Compound Data | Soluble in biological fluids; suitable for IV/IM administration |
| Comparator Or Baseline | Alclofenac free acid: insoluble in water; Sodium salt: water-soluble but poorly tolerated; Methylglucamine salt: unstable in solution; Arginine salt: sparingly water-soluble |
| Quantified Difference | Qualitative pass/fail: lysinate salt is the only form achieving both solubility and tolerability requirements for parenteral use |
| Conditions | Aqueous solution preparation for injectable pharmaceutical formulations |
Why This Matters
This solubility differentiation dictates route-of-administration feasibility; only alclofenac lysinate enables parenteral dosing in preclinical and clinical research models.
- [1] Biochefarm S.A. Lysine 4-allyloxy-3-chlorophenylacetate and method of its preparation. US Patent 4,189,499, 1980. View Source
